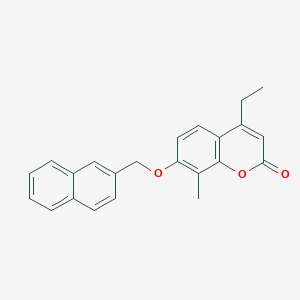
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits that has shown potential in various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has been studied for its potential in various scientific research applications, including cancer prevention and treatment, cardiovascular disease prevention, and neuroprotection. Studies have shown that hesperetin has antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of hesperetin is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. 4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential anticancer, cardioprotective, and neuroprotective effects. Studies have also shown that hesperetin may have potential in the treatment of diabetes and obesity, due to its ability to modulate glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hesperetin in lab experiments is its availability and low cost, as it can be easily synthesized or obtained from citrus fruits. However, hesperetin has limited solubility in water, which may affect its bioavailability and make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on hesperetin should focus on elucidating its mechanism of action and identifying its potential therapeutic targets. Studies should also investigate the pharmacokinetics and pharmacodynamics of hesperetin, as well as its potential interactions with other drugs and compounds. Additionally, further research is needed to determine the optimal dosage and administration of hesperetin for various therapeutic applications.
Métodos De Síntesis
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one can be synthesized through various methods, including the acid-catalyzed hydrolysis of hesperidin, the glycosylation of phloroacetophenone, and the oxidative coupling of 2-naphthol and methyl ethyl ketone. The most commonly used method for synthesizing hesperetin is the acid-catalyzed hydrolysis of hesperidin, which is a flavanone glycoside found in citrus fruits.
Propiedades
IUPAC Name |
4-ethyl-8-methyl-7-(naphthalen-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-3-17-13-22(24)26-23-15(2)21(11-10-20(17)23)25-14-16-8-9-18-6-4-5-7-19(18)12-16/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOUKSJIAXDTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
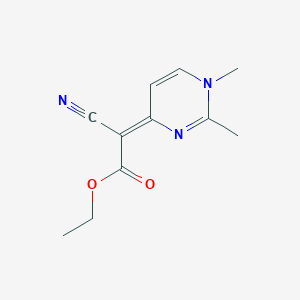
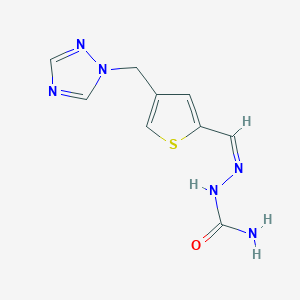

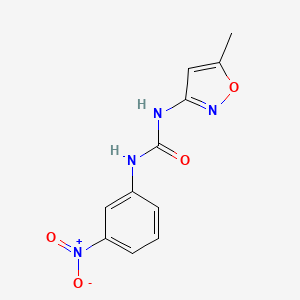
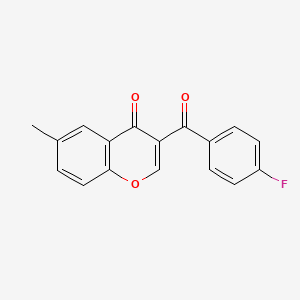
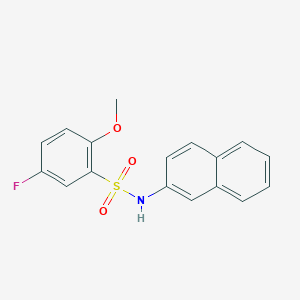
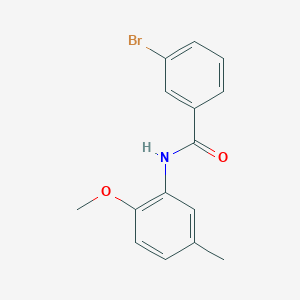
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
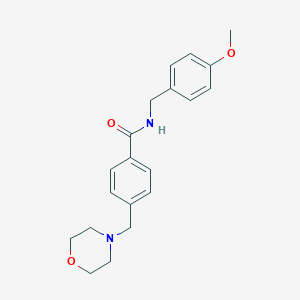

![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)